2-bromo-8-iodo-4-(trifluoromethyl)quinoline-3-carboxylic Acid
CAS No.: 663193-45-1
VCID: VC8286718
Molecular Formula: C11H4BrF3INO2
Molecular Weight: 445.96 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Bromo-8-iodo-4-(trifluoromethyl)quinoline-3-carboxylic acid is a complex organic compound with a molecular formula of C11H4BrF3INO2 and a CAS number of 663193-45-1 . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in pharmaceuticals and materials science. Synthesis and PreparationThe synthesis of 2-bromo-8-iodo-4-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multiple steps, starting from simpler quinoline derivatives. The process may include halogenation, trifluoromethylation, and carboxylation reactions. Detailed synthesis protocols are not widely documented in the available literature. Applications and Research FindingsWhile specific applications of 2-bromo-8-iodo-4-(trifluoromethyl)quinoline-3-carboxylic acid are not well-documented, compounds within the quinoline family are often studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties. The presence of halogens and a trifluoromethyl group could enhance these properties due to their ability to participate in various biochemical interactions. 2-Bromo-8-iodo-4-(trifluoromethyl)quinolineThis compound lacks the carboxylic acid group present in 2-bromo-8-iodo-4-(trifluoromethyl)quinoline-3-carboxylic acid. It has a molecular formula of C10H4BrF3IN and a molecular weight of 401.95 g/mol .
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CAS No. | 663193-45-1 | ||||||||||||
Product Name | 2-bromo-8-iodo-4-(trifluoromethyl)quinoline-3-carboxylic Acid | ||||||||||||
Molecular Formula | C11H4BrF3INO2 | ||||||||||||
Molecular Weight | 445.96 g/mol | ||||||||||||
IUPAC Name | 2-bromo-8-iodo-4-(trifluoromethyl)quinoline-3-carboxylic acid | ||||||||||||
Standard InChI | InChI=1S/C11H4BrF3INO2/c12-9-6(10(18)19)7(11(13,14)15)4-2-1-3-5(16)8(4)17-9/h1-3H,(H,18,19) | ||||||||||||
Standard InChIKey | UAVRMFFQTRFMKS-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=CC2=C(C(=C(N=C2C(=C1)I)Br)C(=O)O)C(F)(F)F | ||||||||||||
Canonical SMILES | C1=CC2=C(C(=C(N=C2C(=C1)I)Br)C(=O)O)C(F)(F)F | ||||||||||||
PubChem Compound | 11351301 | ||||||||||||
Last Modified | Feb 18 2024 |
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